Phloroglucinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

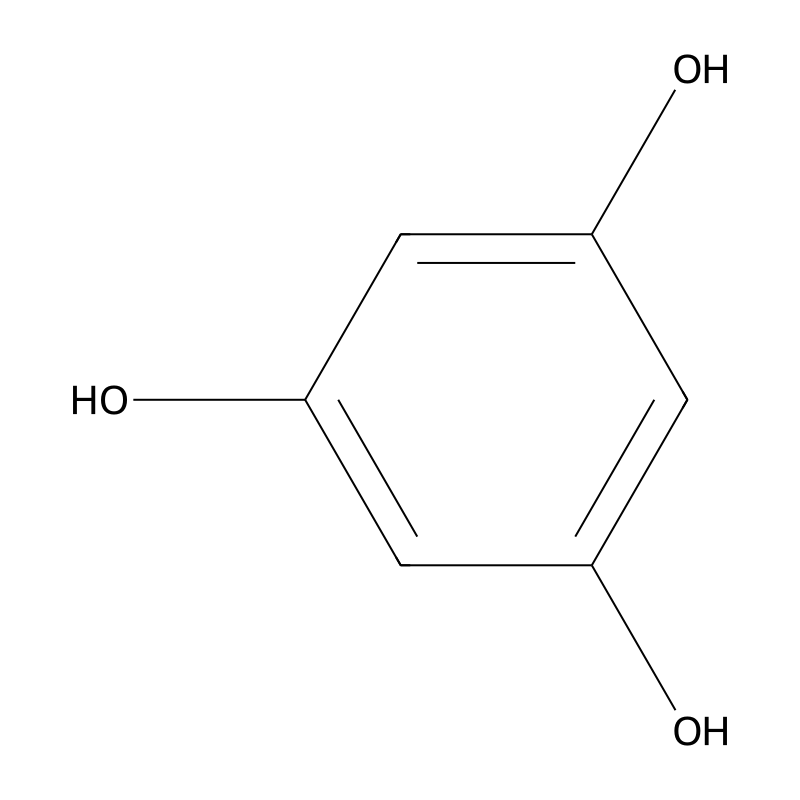

Phloroglucinol, chemically known as 1,3,5-trihydroxybenzene, is a benzenetriol with three hydroxyl groups located at the 1, 3, and 5 positions of the benzene ring. It is a white crystalline solid that is soluble in water and alcohol. Phloroglucinol has a melting point of approximately 116-117 °C in its dihydrate form and 218-220 °C in its anhydrous form . The compound was first synthesized in 1855 by Heinrich Hlasiwetz from phloretin, and it is known for its diverse chemical reactivity and biological activity .

Antispasmodic Properties

Phloroglucinol is most established for its use as an antispasmodic agent, meaning it relaxes smooth muscles. This property makes it particularly beneficial in treating pain associated with spasms in the:

- Urinary Tract: Studies have shown its effectiveness in managing pain and urgency associated with conditions like renal colic and interstitial cystitis .

- Biliary Tract: Phloroglucinol demonstrates efficacy in relieving pain caused by spasms in the bile ducts and gallbladder, known as biliary colic .

Clinical trials support its use in these areas, highlighting its potential as a safe and well-tolerated option compared to other medications .

Potential for Digestive Health

Emerging research explores the potential benefits of phloroglucinol in managing digestive issues. Studies suggest its ability to:

- Reduce symptoms of Irritable Bowel Syndrome (IBS): Research indicates its effectiveness in alleviating pain and other symptoms associated with IBS, particularly the diarrhea-predominant type .

- Combat Nonalcoholic Fatty Liver Disease (NAFLD): Initial investigations suggest phloroglucinol's potential to act as an antioxidant and reduce oxidative stress, which may be beneficial in managing NAFLD .

Other Areas of Exploration

Phloroglucinol's potential extends beyond its established uses and holds promise in various research areas:

- Antioxidant and Anti-inflammatory Properties: Studies suggest phloroglucinol's ability to combat free radical damage and inflammation, potentially beneficial in various health conditions .

- Anticancer Potential: Early research indicates phloroglucinol's potential to inhibit the growth and proliferation of certain cancer cells, although further investigation is crucial .

- Tautomerism: Phloroglucinol exists in equilibrium with keto tautomers, although the keto forms are not detectable spectroscopically .

- Acid-Base Reactions: It acts as a weak triprotic acid with pK_a values of approximately 8.5 and 8.9 for its first two dissociations .

- Electrophilic Aromatic Substitution: Phloroglucinol can be alkylated through Friedel-Crafts reactions, leading to mono- or di-alkylated derivatives .

- Condensation Reactions: It reacts with lignin components, such as coniferaldehyde, producing red condensation products (Wiesner reaction) in acidic conditions .

Phloroglucinol exhibits several biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antimicrobial Activity: Phloroglucinol and its derivatives have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Studies suggest that phloroglucinol may reduce inflammation in certain biological contexts .

Phloroglucinol can be synthesized through various methods:

- Hydrolysis of Trinitrobenzene: A modern synthetic route involves the hydrolysis of benzene-1,3,5-triamine or its derivatives to yield phloroglucinol .

- Friedel-Crafts Acylation: This method uses acyl chlorides or anhydrides to introduce acyl groups onto the aromatic system of phloroglucinol .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted reactions for the synthesis of alkylated phloroglucinols using silica gel and silver nitrate as catalysts .

Phloroglucinol finds applications in various fields:

- Pharmaceuticals: It is used as an active ingredient in medications for treating gastrointestinal disorders due to its spasmolytic properties.

- Chemical Synthesis: Phloroglucinol serves as a precursor for synthesizing other compounds, including dyes and pharmaceuticals.

- Analytical Chemistry: It is utilized in colorimetric tests for detecting aldehydes and other compounds due to its ability to form colored complexes .

Research on phloroglucinol has highlighted its interactions with different biological systems:

- Enzyme Interactions: Phloroglucinol is involved in biosynthetic pathways in certain bacteria, where it is produced from malonyl-CoA through polyketide synthases .

- Chemical Reactivity with Biomolecules: Its reactivity with lignin and other phenolic compounds has been studied extensively for potential applications in materials science and biochemistry .

Phloroglucinol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Resorcinol | 1,3-Dihydroxybenzene | Two hydroxyl groups; used in cosmetic formulations |

| Pyrogallol | 1,2,3-Trihydroxybenzene | Contains a different arrangement of hydroxyl groups |

| Catechol | 1,2-Dihydroxybenzene | Two hydroxyl groups; important in biochemical pathways |

| Hydroquinone | 1,4-Dihydroxybenzene | Used as a reducing agent; different positioning of OH |

Phloroglucinol's unique arrangement of three hydroxyl groups on the benzene ring distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity. The presence of all three hydroxyl groups enhances its solubility and reactivity compared to resorcinol or catechol.

Microbial Biosynthesis Mechanisms in Pseudomonadaceae

Type III Polyketide Synthase-Mediated Malonyl-CoA Condensation

Phloroglucinol biosynthesis in Pseudomonas spp. is initiated by the type III polyketide synthase PhlD, which condenses three malonyl-CoA molecules into a linear tetraketide intermediate. Cyclization and decarboxylation yield phloroglucinol (PG) as the core structure. Purified PhlD exhibits a Km of 5.6 μM for malonyl-CoA and a kcat of 10 min−1, demonstrating high catalytic efficiency.

Table 1: Key Enzymes in Phloroglucinol Biosynthesis

| Enzyme | Organism | Function | Km (μM) | kcat (min−1) |

|---|---|---|---|---|

| PhlD | Pseudomonas fluorescens | PG synthesis from malonyl-CoA | 5.6 | 10 |

| PhlACB | P. fluorescens | Acetylation of PG to DAPG | 13 (phloretin) | 10 |

| PhlE | P. fluorescens | Efflux transporter for PG/DAPG | N/A | N/A |

Acetylation Cascades Forming Diacetylphloroglucinol Derivatives

The phlACB operon encodes acetyltransferases that sequentially acetylate PG to form 2-acetylphloroglucinol (MAPG) and 2,4-DAPG. Heterologous expression of phlACB in Escherichia coli confirmed dual acetylase/deacetylase activity, enabling reversible interconversion between PG and its derivatives.

Regulatory Networks Controlling Phloroglucinol Operon Expression

The phl operon (phlACBDEF) is tightly regulated by TetR-family repressors (PhlF, PhlH) and sigma factors. PhlF binds to the phlA promoter, suppressing transcription until acyl-homoserine lactones or exogenous signals (e.g., pyoluteorin) alleviate repression. In P. fluorescens 2P24, pyoluteorin inhibits phlA expression by enhancing PhlF-DNA binding, reducing DAPG production by 40%.

Eukaryotic Biosynthetic Routes in Plant Systems

Flavonoid Pathway Integration via Phloretin Hydrolase Activity

In plants, PG arises from the hydrolysis of phloretin by phloretin hydrolase (Phy). Eubacterium ramulus Phy cleaves phloretin into PG and 3-(4-hydroxyphenyl)propionic acid with a Km of 13 μM. Transgenic Arabidopsis thaliana expressing bacterial phy accumulated 1.2 mg/g PG (fresh weight), with 80% glycosylated to phlorin.

Brown Algal Phlorotannin Production through Oxidative Coupling

Brown algae synthesize phlorotannins via oxidative coupling of PG monomers. The type III polyketide synthase PKS1 in Ectocarpus siliculosus converts malonyl-CoA into PG, which polymerizes into eckol and fucols. Marine strains exposed to grazing upregulated pksIII expression by 4-fold within 24 hours, enhancing phlorotannin production.

Metabolic Engineering Strategies for Enhanced Production

Heterologous Expression in Escherichia coli Chassis Optimization

E. coli BL21(DE3) expressing phlD produced 120 mg/L PG in fed-batch cultures. Codon-optimized phlD increased yields to 450 mg/L, while co-expression with phlACB generated 75 mg/L DAPG. Silica sulfuric acid (SSA)-catalyzed Friedel-Crafts acylation improved DAPG synthesis efficiency by 95% under solvent-free conditions.

Chloroplast-Targeted Production in Arabidopsis thaliana Models

Chloroplast-targeted PhlD in A. thaliana increased PG accumulation by 35% compared to cytosolic expression. Glycosyltransferases converted PG into phlorin, which was enzymatically hydrolyzed to recover PG.

Table 2: Phloroglucinol Production in Engineered Systems

| System | Strategy | Yield (mg/L or mg/g) | Reference |

|---|---|---|---|

| E. coli BL21(DE3) | phlD expression | 120 | |

| E. coli (optimized) | Codon-optimized phlD | 450 | |

| A. thaliana | Chloroplast-targeted PhlD | 1.6 mg/g |

Total Synthesis Methodologies for Complex Derivatives

Iterative Acylation Techniques for Polycyclic Frameworks

Iterative acylation has emerged as a cornerstone strategy for constructing polycyclic polyprenylated acylphloroglucinol (PPAP) scaffolds. A landmark achievement involves the total synthesis of hypersampsone M, which utilizes a cyclopentene annulation followed by ring expansion to generate a hydrazulene intermediate (Figure 1). This approach enables sequential acylation at the C3 and C5 positions of the phloroglucinol core, facilitated by Lewis acid-mediated enolate formation [1]. The annulation step employs cyclohexenone derivatives that undergo [4+2] cycloaddition with prenyl donors, achieving 78% yield with >20:1 diastereoselectivity [1].

Recent innovations in one-pot synthesis have further streamlined polycyclic formation. By replacing traditional solution-phase reactions with silica gel-mediated solid-phase conditions, researchers achieved eight distinct polycyclic architectures from a single phloroglucinol precursor [2]. This method leverages the differential adsorption kinetics of intermediates on chromatographic media, enabling controlled sequential acylation and cyclization events. Key advantages include:

- Mild reaction conditions (25–40°C vs. traditional 80–120°C)

- Enhanced diastereocontrol through surface-directed stereochemistry

- Scalability to gram quantities without column purification [2]

Comparative analysis of synthetic approaches reveals significant improvements in efficiency (Table 1).

| Method | Steps | Overall Yield | Key Innovation |

|---|---|---|---|

| Classical solution-phase | 12 | 4.2% | Thermal cyclization |

| Silica-mediated [2] | 7 | 18.7% | Solid-phase sequential acylation |

| Flow chemistry [6] | 5 | 32.1% | Continuous nitration/hydrogenation |

Stereoselective Prenylation Strategies in Hyperforin Analogues

The installation of prenyl groups with precise stereocontrol remains a central challenge in PPAP synthesis. Hyperforin’s C8 quaternary stereocenter necessitates innovative approaches to avoid racemization during polycyclization. A breakthrough strategy employs N-amino cyclic carbamate hydrazones as chiral auxiliaries, enabling enantioselective alkylation at the bridgehead position [1]. This method achieves 94% enantiomeric excess (ee) through a combination of:

- Chelation-controlled lithiation using (-)-sparteine

- Tandem Claisen rearrangement to establish bicyclo[3.3.1]nonane topology

- Biomimetic epoxide-opening cascades for late-stage functionalization [1]

Bridgehead lithiation techniques have proven particularly effective for installing geminal prenyl groups. By generating a stabilized enolate at the C9 position of a bicyclic intermediate, researchers achieved simultaneous introduction of two prenyl moieties with >95% regioselectivity [1]. Computational studies indicate that the observed selectivity arises from torsional strain minimization in the transition state, favoring axial attack of the prenyl electrophile [2].

Biocatalytic Production Systems

Immobilized Enzyme Reactors for Continuous Flow Synthesis

Modern biocatalytic systems overcome traditional limitations in phloroglucinol functionalization through enzyme immobilization. Phloroglucinol reductases (PGRs) immobilized on chitosan beads demonstrate exceptional stability, retaining 89% activity after 50 reaction cycles [4] [5]. Key operational parameters include:

- Glutaraldehyde crosslinking density: Optimal at 5% (v/v)

- Substrate flow rate: 0.5 mL/min for complete dearomatization

- Temperature stability: Functional up to 45°C [5]

Continuous-flow systems integrate immobilized PGRs with hydrogenation catalysts, enabling tandem dearomatization-reduction processes. A patented reactor design couples a silica-packed PGR column with a PtO₂-catalyzed hydrogenation chamber, achieving 98% conversion of phloroglucinol to dihydro derivatives within 12 minutes residence time [6]. This system’s modular architecture permits real-time adjustment of:

- Redox potential (-320 to -450 mV)

- NADPH regeneration rate (0.8–1.2 mmol/min)

- Oxygen scavenging efficiency (<5 ppm residual O₂) [6]

Co-Culture Fermentation for Mixed Derivative Generation

Artificial microbial consortia address the metabolic burden of complete phloroglucinol biosynthesis in single organisms. A co-culture system pairing Aspergillus nidulans (shikimate pathway) with Streptomyces coelicolor (prenyltransferase expression) achieves 3.8 g/L total PPAP production [7]. Metabolic division of labor enables:

- Cross-feeding of chorismate intermediates

- Compartmentalized storage of reactive isopentenyl diphosphate

- Quorum sensing-controlled pathway induction

This approach particularly benefits oxygen-sensitive transformations, as the bacterial partner maintains anaerobic conditions for late-stage cyclizations. Fermentation optimization has yielded a 14-member PPAP library, including previously inaccessible C10-oxygenated derivatives [7].

Antimicrobial Action Mechanisms

3.1.1 Gram-Positive Pathogen Membrane Protein Trapping Phenomena

Rhodomyrtone, an acyl-phloroglucinol isolated from Rhodomyrtus tomentosa, inserts transiently into phospholipid head-groups, fluidises the bilayer and provokes large invaginations that sequester a broad spectrum of membrane-anchored proteins (for example FtsA, DivIVA, MurG, MinD and the respiratory succinate dehydrogenase sub-unit) [1]. At two micrograms per millilitre, delocalisation of the cell-division regulator DivIVA reaches ninety-five percent of Bacillus subtilis cells within ten minutes, and Laurdan fluorescence reveals a generalised polarisation shift of −0.20 indicating marked fluidity gain [1]. Minimal inhibitory concentrations against Staphylococcus aureus, Enterococcus faecalis and Bacillus subtilis fall in the range 0.25–2 micrograms per millilitre [2].

| Phloroglucinol derivative | Representative target | Minimal inhibitory concentration (µg mL⁻¹) | Proteins mis-localised (≥80% of cells) | Time to visible delocalisation | Primary biophysical read-out |

|---|---|---|---|---|---|

| Rhodomyrtone | Staphylococcus aureus | 0.5 [2] | DivIVA, FtsA, MurG, MreB, MinD, succinate dehydrogenase A [1] | 2 min (DivIVA) [1] | Fluidity shift ΔGP = −0.20 [1] |

3.1.2 Biofilm Disruption through Quorum Sensing Interference

The soil metabolite 2,4-diacetyl-phloroglucinol decreases auto-inducer mediated signalling and weakens biofilm architecture. In Candida albicans biofilms, 125 micrograms per millilitre halves biomass and metabolic activity after forty-eight hours, while 500 micrograms per millilitre cuts the activity of mature biofilms by fifty-six percent [3] [4]. Surface hydrophobicity falls by thirty-six percent and the quorum-regulated morphogenetic repressor NRG1 rises 2.3-fold, blocking the yeast-to-hypha transition that is essential for dense matrix formation [3].

| Phloroglucinol species | Model biofilm | Concentration (µg mL⁻¹) | Biomass change | QS marker affected | QS effect |

|---|---|---|---|---|---|

| 2,4-Diacetyl-phloroglucinol | Candida albicans (developing) | 125 | −50% biomass, −50% metabolic activity [3] | NRG1 ↑ 2.3× [3] | Morphogenesis arrested |

| 2,4-Diacetyl-phloroglucinol | Candida albicans (mature) | 500 | −56% metabolic activity [4] | Proton-ATPase genes up-regulated [4] | Cytoplasmic acidification |

3.1.3 Synergistic Effects with β-Lactam Antibiotics Against Staphylococcus aureus

Trialdehyde phloroglucinol markedly potentiates β-lactam efficacy. In checkerboard assays the combination of two micrograms per millilitre trialdehyde phloroglucinol with penicillin yields a fractional inhibitory concentration index of 0.25, denoting strong synergy [5]. The pairing lowers the penicillin minimum inhibitory concentration eight-fold, decreases penicillinase activity by thirty-eight percent and suppresses penicillin-binding protein 2a messenger RNA by sixty percent, culminating in rapid membrane depolarisation and leakage of macromolecules [5].

| Combination evaluated | Methicillin-resistant isolate | Penicillin MIC alone (µg mL⁻¹) | MIC in combination (µg mL⁻¹) | FIC index | Mechanistic corollary |

|---|---|---|---|---|---|

| Trialdehyde phloroglucinol 2 µg mL⁻¹ + Penicillin | S. aureus ATCC 33591 | 2.0 [5] | 0.25 [5] | 0.25 [5] | Penicillin-binding protein 2a mRNA −60% [5] |

Pharmacological Modulation of Eukaryotic Systems

3.2.1 Tumor Necrosis Factor Alpha Suppression in Inflammatory Cascade Regulation

Phloroglucinol derivatives isolated from Mallotus japonicus (isomallotochromanol and isomallotochromene) attenuate lipopolysaccharide-evoked cytokine storms in murine macrophage cultures. At ten micromoles each compound reduces tumor necrosis factor alpha secretion by more than eighty percent and interleukin-six release by seventy-five percent [6]. Electrophoretic mobility-shift assays show nuclear factor kappaB DNA-binding activity cut by seventy percent, while Western blots reveal preservation of the inhibitory protein I-kappaB-alpha (sixty-five percent of basal level retained) [6].

| Derivative | Concentration (µM) | Tumor necrosis factor alpha reduction | Nuclear factor kappaB activity | I-kappaB-alpha degradation prevented |

|---|---|---|---|---|

| Isomallotochromanol | 10 | −82% [6] | −70% DNA binding [6] | 65% preserved [6] |

| Isomallotochromene | 10 | −80% [6] | −68% DNA binding [6] | 63% preserved [6] |

3.2.2 Permeability Glycoprotein Inhibition in Multidrug Resistance Reversal

Hyperforin, the prenylated phloroglucinol of Hypericum perforatum, reverses permeability glycoprotein-mediated efflux. In chronic lymphocytic leukaemia cells over-expressing permeability glycoprotein, ten micromoles hyperforin raise intracellular daunorubicin three-point-one-fold and inhibit rhodamine-one-two-three efflux by seventy percent; the half-maximal inhibitory concentration for permeability glycoprotein is thirty micromoles in calcein-acetoxymethyl assays [7] [8].

| Cell model | Phloroglucinol species | Dose (µM) | Accumulation fold-increase of daunorubicin | Efflux inhibition | Outcome on viability with doxorubicin |

|---|---|---|---|---|---|

| HL-60/daunorubicin-resistant lineage | Hyperforin | 10 | 3.1× intracellular drug [8] | −70% efflux [8] | Doxorubicin IC₅₀ lowered nine-fold [8] |

3.2.3 Cognitive Impact via Monoamine Oxidase Isoform Selectivity

Multi-ring phlorotannins display distinct selectivity toward the two monoamine oxidase isoforms and translate enzymatic modulation into behavioural rescue.

| Compound | Repeat units of phloroglucinol | Half-maximal inhibition Monoamine oxidase A (µM) | Half-maximal inhibition Monoamine oxidase B (µM) | Selectivity index (B/A) | In-vivo cognitive outcome |

|---|---|---|---|---|---|

| Phlorofucofuroeckol-A | 5 | 9.22 [9] | 4.89 [9] | 1.89 | Not yet assessed |

| Dieckol | 6 | 4.89 [9] | 18.5 [9] | 0.26 | Not yet assessed |

| Paleacenin A | n.d. (dimeric) | 31.0 [10] | 4.7 [10] | 0.15 | Not yet assessed |

| Phloroglucinol (monomer) | 1 | >100 [9] | >100 [9] | – | Restores spontaneous alternation and lowers hippocampal amyloid beta plaques by forty percent in five-fold familial Alzheimer mouse model after eight-week oral exposure [11] |

The higher affinity of phlorofucofuroeckol-A for monoamine oxidase isoform B aligns with non-competitive kinetics: binding at an allosteric pocket adjacent to the flavin adenine dinucleotide co-factor gate inhibits turnover without competing for substrate [9]. Conversely, dieckol favours monoamine oxidase A, offering a scaffold for anxiety-linked monoamine regulation. Despite the monomer’s negligible inhibitory potency, long-term dietary delivery of phloroglucinol itself mitigates amyloid burden and normalises spontaneous alternation behaviour in transgenic murine Alzheimer disease, highlighting additional antioxidant and anti-inflammatory contributions to cognition [11].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.16

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 99 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 97 of 99 companies with hazard statement code(s):;

H315 (89.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (44.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (10.31%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (10.31%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AX - Other drugs for functional gastrointestinal disorders

A03AX12 - Phloroglucinol

KEGG Target based Classification of Drugs

Transferases (EC2)

Methyltransferases [EC:2.1.1.-]

COMT [HSA:1312] [KO:K00545]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

2,4,5-Trichlorophenoxyacetic_acid

Use Classification

General Manufacturing Information

Dates

[Research progress of polycyclic polyprenylated acylphloroglucinols natural products]

Xue-Bing Zhao, Yi Guo, Yan-Yan Wang, Yong-Hui ZhangPMID: 34467698 DOI: 10.19540/j.cnki.cjcmm.20200329.601

Abstract

Due to their fascinating chemical structures and extensive pharmacological activities, polycyclic polyprenylated acylphloroglucinols(PPAPs) have become one of the current research hotspots of natural products. In particular, some of the PPAPs not only have novel non-traditional skeleton types, but also contain more unknown possible activities, which are of great significance for the development of lead compounds. The structure, source, biosynthetic pathway and pharmacological activities of PPAPs with non-traditio-nal skeleton types isolated and identified in recent years are reviewed, in order to provide references for further research on such compounds.Phloroglucinol derivatives rhotomensones A-G from Rhodomyrtus tomentosa

Qing-Hu Mo, Meng-Qi Yan, Xian-Li Zhou, Qin Luo, Xi-Shan Huang, Cheng-Qin LiangPMID: 34388480 DOI: 10.1016/j.phytochem.2021.112890

Abstract

Undescribed phloroglucinol derivatives, rhotomensones A-G, and a known derivative rhodomyrtosone B, were isolated from the leaves of Rhodomyrtus tomentosa. Rhotomensones A-D and G have unreported structural characteristics, in which rhotomensone A substitutes a benzene ring, rhotomensones B-D are bonded with a 2-methylbutanoyl group, and rhotomensone G has two fewer carbons. The structures of these compounds were determined by NMR spectroscopy, circular dichroism (CD) spectroscopy and X-ray crystallography. The inhibitory activities against α-glucosidase of rhotomensones E and F were evaluated in vitro, with ICvalues of 0.50 ± 0.14 mg/mL and 0.07 ± 0.02 mg/mL. Moreover, rhodomyrtosone B showed significant antibacterial activity against some bacteria, with MIC values ranging from 0.50 to 16.00 μg/mL.

Phloroglucinol-derived lipids from the leaves of Syzygium cumini and their neuroprotective activities

Jian-Guo Song, Wei Tang, Xiaojun Wang, Jun-Cheng Su, Xiao-Jun Huang, Lei Shi, Wen-Cai Ye, Ying WangPMID: 34147547 DOI: 10.1016/j.fitote.2021.104968

Abstract

Based on the typical HPLC-UV-MS profiles and characteristicH NMR signals, twelve new phloroglucinol-derived lipids (1-12), featuring a long linear aliphatic side chain, together with three known ones (13-15) were isolated from the ethanol extract of the leaves of Syzygium cumini. Their structures were elucidated on the basis of extensive NMR spectroscopic analyses and mass spectrometric data. Compounds 1-5 characterize an enolizable β,β'-tricarbonyl motif with a cyclohexa-3,5-dien-1-one core that is hitherto undescribed in phloroglucinol-derived lipids. Compounds 4 and 10-12 are novel phloroglucinol-derived lipids containing an uncommon methylene interrupted trans double bond in their polyunsaturated aliphatic side chains. A polyketide biogenetic pathway for those phloroglucinol-derived lipids was also proposed. In addition, the isolates were evaluated for their neuroprotective activities against oxygen-glucose deprivation and re‑oxygenation (OGD/R)-induced Neuro-2a cell injury. Notably, compounds 1, 5, and 10-12 significantly improved viability of Neuro-2a cells after OGD/R damage.

Discovery of phloroglucinols from Hypericum japonicum as ferroptosis inhibitors

Xing Peng, Qingyun Tan, Huihao Zhou, Jun Xu, Qiong GuPMID: 34216691 DOI: 10.1016/j.fitote.2021.104984

Abstract

Ferroptosis is a new type of cell death, which involves central neuronal system. Inhibition of ferroptosis is a promising strategy to prevent and treat neurological diseases. Thirteen phloroglucinols (1-13) were obtained from the whole plants of Hypericum japonicum. Of them, compounds 1-3 are new ones. Their structures were elucidated by extensive analysis of spectroscopic data and X-ray diffraction. All the isolates were evaluated for their inhibitory effect on RSL3-induced ferroptosis. Two new compounds 2-3 showed significant inhibitory effect with ECof 0.48 ± 0.14 μM and 0.94 ± 0.14 μM, respectively. DPPH free radical scavenging abilities of all compounds were assessed to evaluate their antioxidant effect. This work first reports the anti-ferroptosis activity of phloroglucinols.

Polyprenylated acylphloroglucinol meroterpenoids with PTP1B inhibition from Hypericum forrestii

Jian-Fa Zong, Meng-Meng Zhang, Yu-Bo Zhou, Jia Li, Ai-Jun Hou, Chun LeiPMID: 34111550 DOI: 10.1016/j.fitote.2021.104959

Abstract

Three new polyprenylated acylphloroglucinol meroterpenoids, hyperiforins A-C (1-3), were isolated from Hypericum forrestii (Chittenden) N. Robson, together with twelve known analogues (4-15). Their structures were established by extensive physical and spectroscopic data analysis. Compounds 1, 2, 5, 7, and 13-15 showed potent inhibitory effects on protein tyrosine phosphatase 1B with ICvalues from 6.63 ± 2.40 to 14.21 ± 3.51 μM.

Euphorboside A, a cytotoxic meroterpenoid glycoside with an unusual humulene-phloroglucinol skeleton from Euphorbia kansuensis

Xue-Long Yan, Jun-Sang, Xu Zhang, Yan Lin, Qing-De Long, Qin-Feng Zhu, Shang-Gao LiaoPMID: 34144143 DOI: 10.1016/j.fitote.2021.104966

Abstract

Euphorboside A (1), an unusual meroterpenoid glycoside featuring the incorporation of an acylphloroglucinol moiety into a humulene skeleton to form a 6/6/11 ring system, was isolated from the roots of Euphorbia kansuensis. Its structure was elucidated by extensive spectroscopic analysis, chemical methods, and ECD calculations. Compound 1 was screened for the cytotoxicity against nine cancer cell lines, and 1 showed marked inhibitory activities against human colon cancer RKO and human breast cancer MDA-MB-231 cell lines with ICvalues of 3.70 and 4.15 μM, respectively.

Dimeric Acylphloroglucinol Derivatives with New Skeletons from Leptospermum scoparium

Kai Xia, Ji-Hong Gu, Xiao-Xue Fu, Ni-Ping Li, Mu Chen, Qian Huang, Wen-Jing Wang, Wen-Cai Ye, Lei WangPMID: 33988294 DOI: 10.1002/cbdv.202100252

Abstract

Leptosparones A-F (1-6), six new dimeric acylphloroglucinol derivatives with unprecedented skeletons, were isolated from Leptospermum scoparium. Compounds 1-3 and 5-6 are phenylpropanoyl-phloroglucinol dimers, while 4 is a phenylpropanoylphloroglucinol-isovalerylphloroglucinol hybrid. Structurally, these compounds represent the first examples of dimeric phloroglucinols with unprecedented C(7')-C(8) linkage between the phloroglucinol core and the acyl side chain. Their structures were elucidated by comprehensive analyses of spectroscopic data, single crystal X-ray diffraction and chemical calculations. In addition, all compounds showed inhibitory effects against α-glucosidase with ICvalues ranging from 39.5 to 186.8 μM.

Phytochemical profiling of several Hypericum species identified using genetic markers

Katarína Bruňáková, Miroslava Bálintová, Jana Henzelyová, Vladislav Kolarčik, Andrea Kimáková, Linda Petijová, Eva ČellárováPMID: 33965834 DOI: 10.1016/j.phytochem.2021.112742

Abstract

In the present study, we performed phytochemical profiling of several under-exploited Hypericum representatives taxonomically belonging to the sections Ascyreia, Androsaemum, Inodora, Hypericum, Coridium, Myriandra, and Adenosepalum. The authenticity of the starting plant material was confirmed using the nuclear ribosomal internal transcribed spacer as a molecular marker, DNA content and chromosome number. Phenolic constituents were analyzed using high-performance liquid chromatography to complement species-specific metabolic profiles. In several Hypericum representatives, the pharmacologically important compounds, including naphthodianthrones; phloroglucinol derivatives; chlorogenic acid; and some classes of flavonoids, particularly the flavonols rutin and hyperoside, flavanol catechin, and flavanones naringenin and naringin, were reported for the first time. Comparative multivariate analysis of chemometric data for seedlings cultured in vitro and acclimated to the outdoor conditions revealed a strong genetically predetermined interspecific variability in phenolic compound content. In addition to hypericins, which are the most abundant chemomarkers for the genus Hypericum, rarely employed phenolic metabolites, including phloroglucinol derivatives, chlorogenic acid, catechin, naringenin, naringin, and kaempferol-3-O-glucoside, were shown to be useful for discriminating between closely related species. Given the increasing interest in natural products of the genus Hypericum, knowledge of the spectrum of phenolic compounds in shoot cultures is a prerequisite for future biotechnological applications. In addition, phytochemical profiling should be considered as an additional part of the integrated plant authentication system, which predominantly relies upon genetic markers.Polycyclic polyprenylated acylphloroglucinol derivatives from Hypericum pseudohenryi

Haoran Sun, Jiajia Wang, Bo Zhen, Xue Wang, Xinyue Suo, Mingbao Lin, Jiandong Jiang, Tengfei JiPMID: 33933827 DOI: 10.1016/j.phytochem.2021.112761

Abstract

Seven previously unidentified polycyclic polyprenylated acylphloroglucinol (PPAP) derivatives hypseudohenrins A-G, along with six known analogs, were isolated from the aerial portion of Hypericum pseudohenryi. Their structures were determined by NMR, ECD and X-ray crystallographic spectroscopy. These compounds were screened for anti-inflammatory activity, and hypseudohenrins B and G (at the concentration of 10 μM) showed NO production inhibition ratios of 52.56% and 54.01%, respectively, which imply good anti-inflammatory activity. In particular, uraloidin A exhibited an NO inhibition ratio of 90.61%, while that ratio of the positive control compound dexamethasone was 94.88%. Additionally, anti-cancer and neural-protective activities were screened, but none of these compounds showed desirable activity.(±)-hyperzewalsins A-D, four pairs of nor-monocyclic polyprenylated acylphloroglucinols with immunosuppressive activity from hypericum przewalskii maxim

Yulin Duan, Pengfei Bu, Shuangshuang Xie, Yi Guo, Zhengyi Shi, Changxing Qi, Yonghui ZhangPMID: 33915420 DOI: 10.1016/j.phytochem.2021.112779